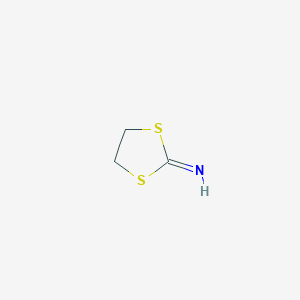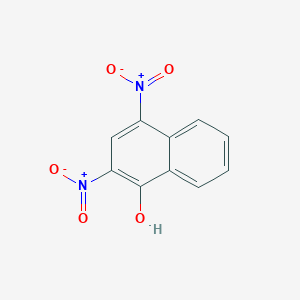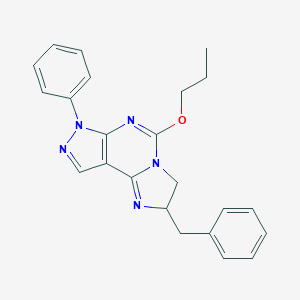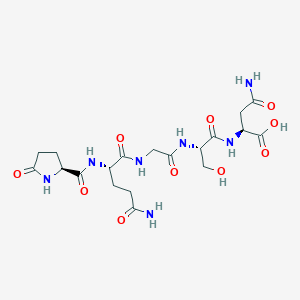
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine, commonly known as pGlu-Gln-Gly-Ser-Asn or p5, is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a naturally occurring compound that is found in several biological systems, including the human body. In recent years, researchers have been exploring the synthesis, mechanism of action, and various applications of p5 in the field of biomedical research.
作用机制
The mechanism of action of p5 is not fully understood, but it is believed to be mediated by its ability to bind to specific receptors on the cell surface. These receptors are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to these receptors, p5 can modulate these processes, leading to its therapeutic effects.
生化和生理效应
P5 has been shown to have several biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, protection against oxidative stress, and the induction of apoptosis in cancer cells. Additionally, p5 has been shown to modulate the immune system by activating T-cells and enhancing their function.
实验室实验的优点和局限性
One of the main advantages of using p5 in lab experiments is its specificity. Due to its ability to bind to specific receptors, p5 can be used to selectively modulate cellular processes. Additionally, p5 is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, the synthesis of p5 is a complex process and can be time-consuming and expensive. Additionally, the mechanism of action of p5 is not fully understood, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on p5. One area of research is the development of more efficient and cost-effective methods of synthesizing p5. Additionally, further studies are needed to elucidate the mechanism of action of p5 and its potential therapeutic applications in various diseases. Another area of research is the development of p5-based drugs that can be used in clinical settings. Overall, p5 has significant potential in the field of biomedical research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, p5 is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of p5 is a complex process that involves several steps, and its mechanism of action is not fully understood. However, p5 has been shown to have several biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of p5 in the field of biomedical research.
合成方法
The synthesis of p5 is a complex process that involves several steps. The most common method of synthesizing p5 is through solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized on a solid support, and each amino acid is added sequentially to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified to obtain pure p5.
科学研究应用
P5 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, p5 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, p5 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, p5 has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
CAS 编号 |
129276-53-5 |
|---|---|
产品名称 |
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
分子式 |
C19H29N7O10 |
分子量 |
515.5 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H29N7O10/c20-12(28)3-1-8(25-17(33)9-2-4-14(30)23-9)16(32)22-6-15(31)24-11(7-27)18(34)26-10(19(35)36)5-13(21)29/h8-11,27H,1-7H2,(H2,20,28)(H2,21,29)(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,26,34)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChI 键 |
OWERTRHWEXDOIQ-NAKRPEOUSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
序列 |
XQGSN |
同义词 |
pyroGlu-Gln-Gly-Ser-Asn pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



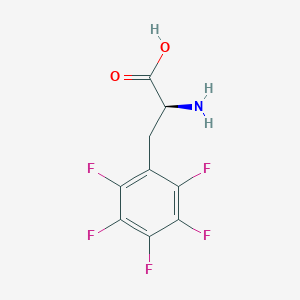
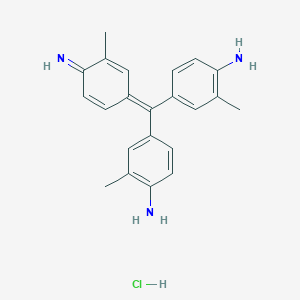
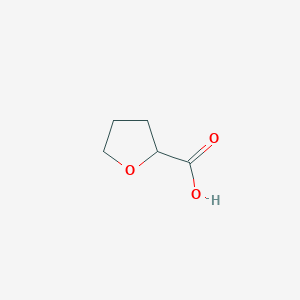
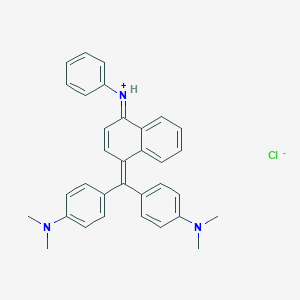
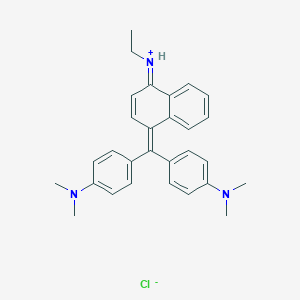
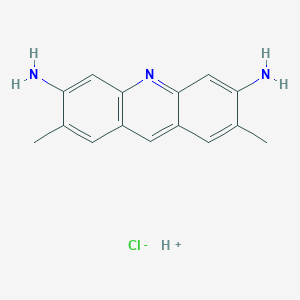
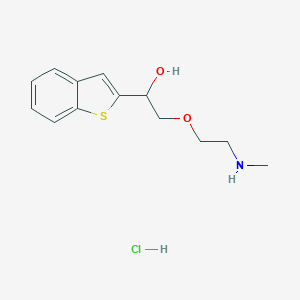
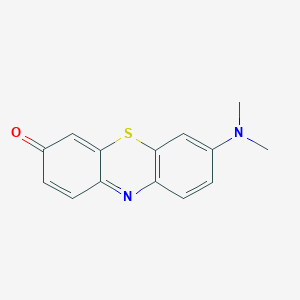
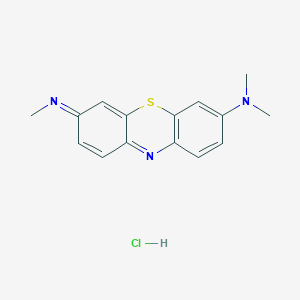
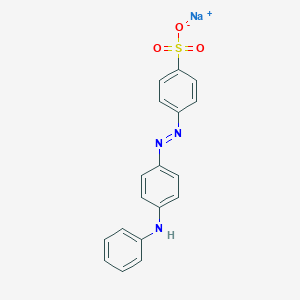
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
